molecular formula C9H12N3Na4O14P3 B13835014 Ctp-13c915n3 sodium salt

Ctp-13c915n3 sodium salt

Cat. No.: B13835014
M. Wt: 583.00 g/mol
InChI Key: ADFZKEPUVVAOFV-NUCSLUBTSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ctp-13c915n3 sodium salt (CAS: 285978-16-7) is a stable isotopically labeled derivative of cytidine 5′-triphosphate (CTP). Its molecular formula is reported as 13C9H12(15N)3Na4O14P3 () or 13C9H1415N3Na2O14P3 (), with a molecular weight of 539.03 g/mol (). The compound is enriched with nine carbon-13 (13C) and three nitrogen-15 (15N) isotopes, making it a critical tool in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry-based studies.

Discrepancies in sodium stoichiometry (Na2 vs. Na4) across sources may arise from differences in salt hydration states or preparation methods.

Properties

Molecular Formula

C9H12N3Na4O14P3

Molecular Weight

583.00 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-(15N)azanyl-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;;;;

InChI Key

ADFZKEPUVVAOFV-NUCSLUBTSA-J

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cytidine-13C9,15N3 5′-triphosphate disodium salt solution undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .

Major Products Formed

Major products formed from these reactions include various derivatives of cytidine triphosphate, each with unique chemical and physical properties .

Mechanism of Action

The mechanism of action of Cytidine-13C9,15N3 5′-triphosphate disodium salt solution involves its incorporation into nucleic acids, where it participates in various biochemical processes. The compound targets specific enzymes and pathways involved in nucleotide metabolism, influencing cellular functions and metabolic activities .

Comparison with Similar Compounds

Critical Notes and Discrepancies

  • Formula Variations: The conflicting molecular formulas (Na2 vs. Users must verify stoichiometry for experimental reproducibility.
  • Safety Data Gap : Explicit safety data (e.g., LD50, handling protocols) for this compound is absent in the provided evidence. Cross-referencing with similar compounds (e.g., Custom Sodium, CAS unspecified) recommends standard precautions for sodium salts, including PPE and proper ventilation.

Q & A

Q. What are the recommended methodologies for synthesizing CTP-13C9,15N3 sodium salt in laboratory settings?

Synthesis of isotopically labeled salts like CTP-13C9,15N3 sodium salt typically involves neutralization reactions between isotopically enriched acids and bases. For example:

  • Neutralization : React cytidine-13C9,15N3 triphosphate (acidic form) with sodium hydroxide under controlled pH (e.g., pH 7–8) to form the sodium salt .
  • Purification : Use recrystallization or dialysis to isolate the product, ensuring removal of unreacted precursors. Confirm purity via HPLC-MS .
  • Handling : Store in Tris-HCl buffer (5 mM, pH 7.5) to prevent hydrolysis, as indicated in stability protocols .

Q. How can researchers verify the isotopic labeling efficiency of CTP-13C9,15N3 sodium salt?

  • Mass Spectrometry (MS) : Use high-resolution MS to detect the isotopic distribution. For 13C9 and 15N3 labeling, expect a mass shift of +9 Da (13C) and +3 Da (15N) compared to unlabeled CTP .
  • NMR : 13C and 15N NMR spectra should show enriched peaks corresponding to labeled positions. For example, 13C NMR signals for cytidine’s ribose and base carbons will dominate .
  • Reference Standards : Cross-validate with certified isotopically labeled standards to quantify labeling efficiency .

Q. What experimental precautions are critical when handling CTP-13C9,15N3 sodium salt?

  • Contamination Control : Use RNase-free tools and buffers to prevent degradation, as the compound is sensitive to enzymatic hydrolysis .
  • Storage : Aliquot and store at –20°C in anhydrous conditions to avoid freeze-thaw cycles, which may destabilize the triphosphate group .
  • Safety : While no acute toxicity is reported, follow OSHA guidelines for handling sodium salts (e.g., PPE for dust inhalation prevention) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving CTP-13C9,15N3 sodium salt?

  • Control Experiments : Compare reaction kinetics between labeled and unlabeled CTP using the same enzyme batch. Batch-to-batch variability in salt content or impurities (e.g., residual Tris buffer) may alter enzyme activity .
  • Data Normalization : Account for isotopic effects (e.g., kinetic isotope effects) by normalizing activity to substrate concentration verified via UV-Vis or HPLC .
  • Reproducibility : Document buffer composition, pH, and storage duration, as these factors influence triphosphate stability .

Q. What advanced techniques are suitable for studying the structural dynamics of CTP-13C9,15N3 sodium salt in solution?

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities with enzymes like RNA polymerase, accounting for buffer-induced heat changes .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) using cryoprotection protocols to stabilize the triphosphate group .
  • Molecular Dynamics Simulations : Use isotopic labeling data to refine force field parameters for 13C and 15N atoms, improving simulation accuracy .

Q. How should researchers design experiments to assess the metabolic stability of CTP-13C9,15N3 sodium salt in cellular models?

  • Pulse-Chase Assays : Introduce labeled CTP into cell cultures and track degradation via LC-MS/MS over time. Use unlabeled CTP as a control .
  • Compartmental Analysis : Isolate cytoplasmic and mitochondrial fractions to study compartment-specific stability, as pH gradients affect hydrolysis rates .
  • Data Interpretation : Normalize to internal standards (e.g., stable isotope-labeled ATP) to distinguish enzymatic degradation from abiotic hydrolysis .

Methodological Challenges & Solutions

Q. How can batch-to-batch variability in CTP-13C9,15N3 sodium salt impact experimental outcomes, and how is this mitigated?

  • Variability Sources : Differences in salt content (e.g., Tris buffer residuals), water content, or isotopic impurities .
  • Mitigation Strategies :
    • Request peptide/salt content analysis from suppliers (additional QC) .
    • Pre-treat batches with desalting columns or dialysis to standardize buffer conditions .
    • Use internal calibration curves in assays to adjust for concentration discrepancies .

Q. What statistical approaches are recommended for analyzing conflicting data in studies using isotopically labeled salts?

  • Meta-Analysis : Aggregate data from multiple studies, weighting results by methodological rigor (e.g., sample size, QC documentation) .
  • Sensitivity Analysis : Test how variations in salt purity (±5%) or isotopic enrichment (±2%) affect conclusions .
  • Error Propagation Models : Quantify uncertainty from isotopic labeling efficiency (e.g., 95% vs. 98% 13C enrichment) in kinetic calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.